molecular formula C21H25N3O3 B6490849 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891092-48-1

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No. B6490849
CAS RN: 891092-48-1
M. Wt: 367.4 g/mol
InChI Key: MWFWKFYKHLONKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea (DMPOMU) is a novel synthetic compound with a wide range of potential applications in the fields of biochemistry, medicine, and pharmacology. DMPOMU is a small molecule with a molecular weight of 243.37 g/mol and a melting point of 178-180 °C. It is a stable compound with a low solubility in water, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO). DMPOMU has been studied for its potential use in the treatment of various diseases, such as cancer, and for its potential as a drug delivery system.

Mechanism of Action

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. By inhibiting DHFR, this compound prevents the synthesis of nucleic acids, which in turn leads to the inhibition of cell growth and proliferation. This mechanism of action has been studied in a variety of cell lines, including cancer cells, and has been shown to be effective in inhibiting the growth of cancer cells in vitro.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been studied for its potential use as an anti-cancer agent. Additionally, this compound has been shown to inhibit the synthesis of nucleic acids, which in turn leads to the inhibition of cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea in laboratory experiments include its stability, low solubility in water, and its ability to carry drugs to targeted sites in the body. Additionally, this compound has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using this compound in laboratory experiments. For example, due to its low solubility in water, it is difficult to dissolve this compound in aqueous solutions. Additionally, this compound is a small molecule, and thus its effects on larger molecules, such as proteins, may be limited.

Future Directions

The potential applications of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea are still being explored, and there are a number of potential future directions for research. For example, further research could be done to investigate the potential use of this compound as an anti-cancer agent, as well as its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to investigate the potential use of this compound as a drug delivery system, as well as its potential use in the development of new drugs. Finally, further research could be done to investigate the potential use of this compound in the study of the mechanisms of action of various compounds.

Synthesis Methods

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is synthesized by a multi-step process starting from 4-methoxybenzaldehyde. In the first step, 4-methoxybenzaldehyde is reacted with pyrrolidine to form 3-(4-methoxyphenyl)-5-oxopyrrolidine. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form this compound.

Scientific Research Applications

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea has been studied for its potential use in the treatment of various diseases, such as cancer. It has been shown to inhibit the growth of cancer cells in vitro, and has been studied for its potential use as an anti-cancer agent. This compound has also been studied for its potential as a drug delivery system, as it has been shown to be capable of carrying drugs to targeted sites in the body. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential as an anti-inflammatory agent.

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-4-7-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-5-8-19(27-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWKFYKHLONKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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